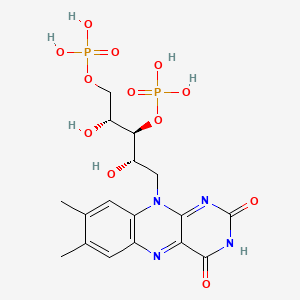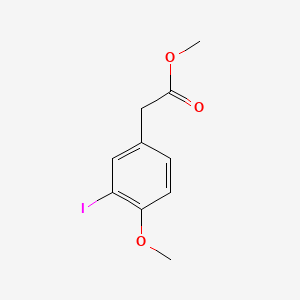
17β-Estradiol 17-Sulfate Potassium Salt
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
17β-Estradiol 17-Sulfate Potassium Salt is a sulfated form of the steroid hormone 17β-estradiol . It is common in fetal plasma and in the breast tissues of patients with mammary carcinoma . Sulfated estrogens, including estradiol 3-sulfate, can be converted back to the parent compound by sulfatases .
Molecular Structure Analysis
The molecular formula of 17β-Estradiol 17-Sulfate Potassium Salt is C18H23KO5S . The formal name is (17β)-3- (sulfooxy)estra-1,3,5 (10)-trien-17-yl,β-D-glucopyranosiduronic acid, dipotassium salt .Mécanisme D'action
Orientations Futures
The role of 17β-Estradiol and estrogen receptors in the regulation of Ca2+ and in the proliferation of cells is a potential area of future research . Additionally, the up-regulation of energy metabolic pathways, cellular proliferation, and tumor invasiveness in ER+ breast cancer spheroids by 17β-Estradiol is another promising direction .
Propriétés
| { "Design of the Synthesis Pathway": "The synthesis of 17β-Estradiol 17-Sulfate Potassium Salt can be achieved through a multi-step reaction pathway.", "Starting Materials": ["Estradiol", "Sulfuric Acid", "Potassium Hydroxide", "Methanol", "Acetone", "Diethyl Ether"], "Reaction": [ { "Step 1": "Estradiol is dissolved in methanol and reacted with sulfuric acid to yield estradiol sulfate." }, { "Step 2": "Estradiol sulfate is then dissolved in acetone and reacted with potassium hydroxide to yield potassium estradiol sulfate." }, { "Step 3": "The potassium estradiol sulfate is then dissolved in diethyl ether and reacted with potassium chloride to yield 17β-Estradiol 17-Sulfate Potassium Salt." } ] } | |
Numéro CAS |
23929-50-2 |
Nom du produit |
17β-Estradiol 17-Sulfate Potassium Salt |
Formule moléculaire |
C18H23KO5S |
Poids moléculaire |
390.535 |
Nom IUPAC |
potassium;(8R,9S,13S,14S,17S)-13-methyl-17-sulfooxy-6,7,8,9,11,12,14,15,16,17-decahydrocyclopenta[a]phenanthren-3-olate |
InChI |
InChI=1S/C18H24O5S.K/c1-18-9-8-14-13-5-3-12(19)10-11(13)2-4-15(14)16(18)6-7-17(18)23-24(20,21)22;/h3,5,10,14-17,19H,2,4,6-9H2,1H3,(H,20,21,22);/q;+1/p-1/t14-,15-,16+,17+,18+;/m1./s1 |
Clé InChI |
BLUAEJZSNBVUIF-CMZLOHJFSA-M |
SMILES |
CC12CCC3C(C1CCC2OS(=O)(=O)O)CCC4=C3C=CC(=C4)[O-].[K+] |
Synonymes |
Potassium (8R,9S,13S,14S,17S)-3-Hydroxy-13-methyl-7,8,9,11,12,13,14,15,16,17-decahydro-6H-cyclopenta[a]phenanthren-17-yl Sulfate |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



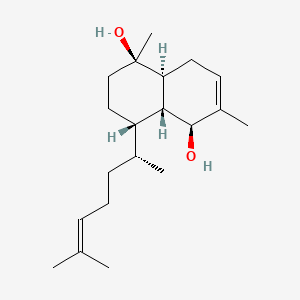
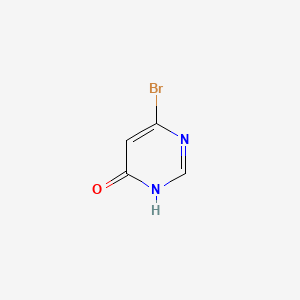
![2-Methylthiazolo[5,4-f]quinoxaline](/img/structure/B570343.png)
![Spiro[cyclopropane-1,3'-indole]-1'(2'H)-carbonyl chloride](/img/structure/B570344.png)
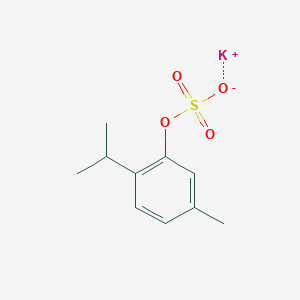
![(1S,2S,3R,4R)-rel-3-((tert-Butoxycarbonyl)amino)bicyclo[2.2.1]heptane-2-carboxylic Acid](/img/structure/B570346.png)

